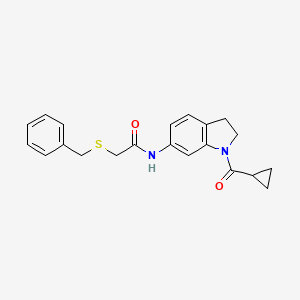

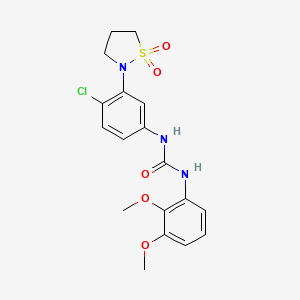

![molecular formula C17H17N3O B2576814 2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-58-1](/img/structure/B2576814.png)

2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The formation of hydrogen adduct during the ionization in the mass spectroscopy has been reported .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. For instance, the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of K2CO3 resulted in the corresponding imidazo[1,2-a]pyridine derivatives .科学研究应用

Synthesis and Characterization

- A study reports the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, also mentioning the production of imidazo[1,2-a]pyridine-3-carbaldehydes using a silver-catalyzed aminooxygenation process (Darapaneni Chandra Mohan et al., 2013).

- Another research focused on reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, exploring various medicinal chemistry strategies (A. Linton et al., 2011).

Anti-corrosion Activity

- The anti-corrosion activity of imidazo[1,2-a]pyrimidine derivatives was evaluated, demonstrating their potential in protecting carbon steel from corrosion in hydrochloric acid solution. The study highlighted the compound's mechanism of action and its adsorption characteristics (E. Ech-chihbi et al., 2017).

Antineoplastic Activity

- Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed their potential antineoplastic activity. The study describes the synthesis of these compounds and their in vitro evaluation against various cancer cell lines (A. Abdel-Hafez, 2007).

Luminescent Properties

- The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were investigated, focusing on their optical properties and potential as low-cost luminescent materials. The study emphasizes the ability to tune quantum yields based on the chemical structure of substituents (G. Volpi et al., 2017).

Photochromic and Sensor Properties

- A series of 2-substituted imidazolidines and hexahydropyrimidines derived from 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde were synthesized. Their potential use as photoswitch pH sensors was explored, indicating their promising photochromic and sensor properties (I. E. Tolpygin et al., 2013).

未来方向

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially in the field of antituberculosis agents . Therefore, the future directions of “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” could be in the development of new drugs with potential applications in medicinal chemistry.

属性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIJVPUPANMGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

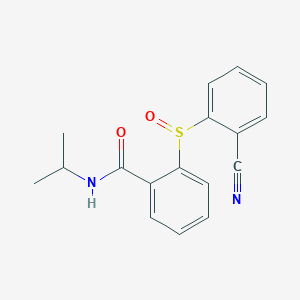

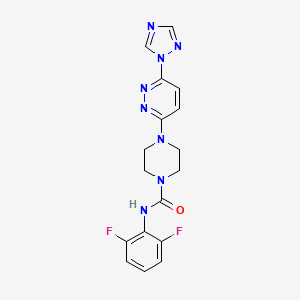

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

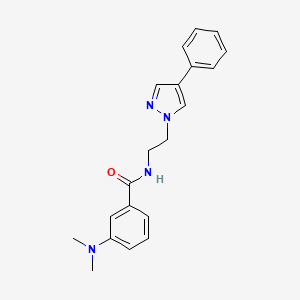

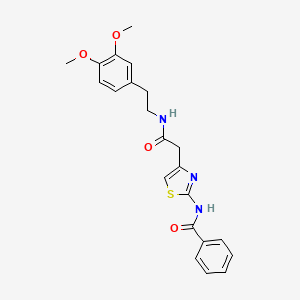

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

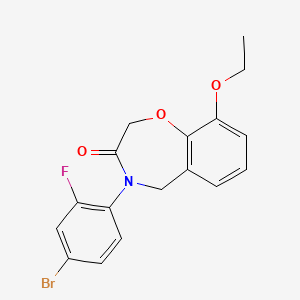

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

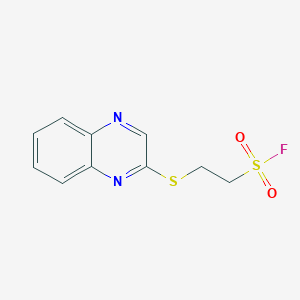

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)